Periplanone B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(-)-Periplanone B is an insecticide (Attractant)

Applications De Recherche Scientifique

Pest Control

Sex Attractant in Insecticides

- Periplanone B is utilized as a lure in insecticide formulations, particularly targeting cockroaches. It is incorporated into bait products to attract male cockroaches, thereby enhancing the efficacy of the insecticide used alongside it. The most notable product containing this compound is "Lure N Kill Roach and Ant Killer," which combines this pheromone with propoxur, a chemical insecticide .

- The application rate is extremely low, typically less than one microgram per bait, making it an environmentally friendly option due to minimal ecological impact .

Biochemical Pesticide

- As a biochemical pesticide, this compound has been classified by the Environmental Protection Agency (EPA) due to its low toxicity and negligible risk to humans and the environment when used according to label directions . It rapidly degrades into non-toxic compounds upon exposure to light and air, further reducing its ecological footprint.

Chemical Synthesis

Total Synthesis Research

- The total synthesis of this compound was first reported by Still et al. in 1979. This synthesis has been a subject of extensive research due to its complex molecular structure and the challenges associated with achieving stereochemical purity . The synthesis process involves multiple steps and has been optimized over time to improve yield and efficiency .

Synthetic Applications

- This compound serves as a model compound in organic chemistry for studying pheromone synthesis and manipulation. Its structure allows chemists to explore various synthetic pathways and methodologies, contributing to advancements in organic synthesis techniques .

Biological Research

Behavioral Studies

- Research has demonstrated that this compound plays a crucial role in cockroach behavior, particularly in mating rituals. Studies indicate that male cockroaches are significantly attracted to this pheromone, which influences their mating success . The identification of this compound in the gut of female cockroaches further supports its role as a genuine sex pheromone .

Neuroscience Investigations

- Investigations into the neural processing of pheromones have highlighted the specific olfactory pathways that respond to this compound. Male cockroaches possess specialized neural structures (A- and B-glomeruli) that preferentially process this compound, providing insights into how pheromonal signals are integrated within the nervous system .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Persoons et al., 1976 | Isolated Periplanone A and B from feces; confirmed biological activity | Establishes foundational understanding of cockroach pheromones |

| Still et al., 1979 | Reported total synthesis; demonstrated stereochemical control | Advances synthetic organic chemistry methodologies |

| EPA Reregistration Decision, 1994 | Evaluated toxicity; confirmed low risk for human health | Supports regulatory approval for pest control applications |

Propriétés

Numéro CAS |

61228-92-0 |

|---|---|

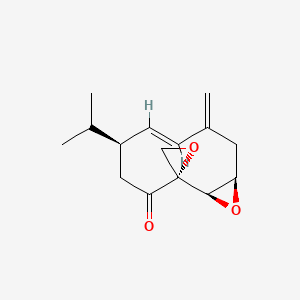

Formule moléculaire |

C15H20O3 |

Poids moléculaire |

248.32 g/mol |

Nom IUPAC |

(1R,2R,5S,6E,10R)-8-methylidene-5-propan-2-ylspiro[11-oxabicyclo[8.1.0]undec-6-ene-2,2'-oxirane]-3-one |

InChI |

InChI=1S/C15H20O3/c1-9(2)11-5-4-10(3)6-12-14(18-12)15(8-17-15)13(16)7-11/h4-5,9,11-12,14H,3,6-8H2,1-2H3/b5-4+/t11-,12+,14+,15-/m0/s1 |

Clé InChI |

KVFSFBCTIZBPRK-KGDVWTLMSA-N |

SMILES |

CC(C)C1CC(=O)C2(CO2)C3C(O3)CC(=C)C=C1 |

SMILES isomérique |

CC(C)[C@@H]\1CC(=O)[C@@]2(CO2)[C@H]3[C@H](O3)CC(=C)/C=C1 |

SMILES canonique |

CC(C)C1CC(=O)C2(CO2)C3C(O3)CC(=C)C=C1 |

Apparence |

Solid powder |

Key on ui other cas no. |

70613-99-9 61228-92-0 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(-)-Periplanone B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.